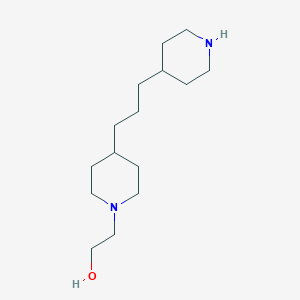

4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Description

Properties

IUPAC Name |

2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O/c18-13-12-17-10-6-15(7-11-17)3-1-2-14-4-8-16-9-5-14/h14-16,18H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRJPKYFFZFQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163598 | |

| Record name | 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14712-23-3 | |

| Record name | 4-[3-(4-Piperidinyl)propyl]-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14712-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014712233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14712-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(4-piperidyl)propyl]piperidine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-(4-PIPERIDYL)PROPYL)PIPERIDINE-1-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETD8M9Q9YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Introduction

This compound, a notable bis-piperidine derivative, represents a class of compounds of significant interest in contemporary medicinal chemistry. The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Specifically, compounds bearing the bis-piperidine scaffold have demonstrated promising therapeutic potential, including anticancer properties.[1][3][4] The structural complexity and inherent pharmacological relevance of these molecules necessitate robust and well-documented synthetic and characterization methodologies to facilitate further research and drug development endeavors.

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, along with a detailed exposition of its structural characterization through modern spectroscopic techniques. The methodologies described herein are designed to be both reproducible and illustrative of the key chemical principles underpinning the synthesis and analysis of such compounds.

Proposed Synthetic Pathway: N-Alkylation Strategy

The synthesis of this compound can be efficiently achieved through the N-alkylation of 4-piperidineethanol with a suitable haloalkylpiperidine derivative. This approach is predicated on the nucleophilic character of the secondary amine in 4-piperidineethanol and the electrophilicity of the carbon-halogen bond in the alkylating agent. For the purpose of this guide, we will detail the synthesis using 4-(3-chloropropyl)piperidine as the alkylating agent.

Reaction Scheme

The overall synthetic transformation is depicted below:

-

Reactants: 4-Piperidineethanol and 4-(3-chloropropyl)piperidine

-

Product: this compound

-

Byproduct: Hydrochloric acid (neutralized by a base)

The reaction is typically carried out in the presence of a non-nucleophilic base to quench the hydrochloric acid formed during the reaction, thereby preventing the protonation of the amine reactants and driving the reaction to completion.

Caption: Synthetic route to the target compound via N-alkylation.

Detailed Experimental Protocol

Materials:

-

4-(3-Chloropropyl)piperidine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Triethylamine

Procedure:

-

Preparation of 4-(3-chloropropyl)piperidine (free base): In a 250 mL round-bottom flask, dissolve 4-(3-chloropropyl)piperidine hydrochloride (1 equivalent) in water. Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 9). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-(3-chloropropyl)piperidine as an oil.

-

N-Alkylation Reaction: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidineethanol (1 equivalent), the freshly prepared 4-(3-chloropropyl)piperidine (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents). Add anhydrous acetonitrile (100 mL) as the solvent.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol/triethylamine (8:1:1).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate to ethyl acetate/methanol/triethylamine (90:9:1) to isolate the pure this compound.

-

Final Product: The final product should be a pale yellow, viscous oil. Confirm the purity and identity by NMR, IR, and MS analysis.

Comprehensive Characterization

Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. Spectra should be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | t | 2H | -CH₂-OH |

| ~2.80 - 2.95 | m | 4H | Equatorial protons on C2/C6 of both rings |

| ~2.50 | t | 2H | -N-CH₂-CH₂-OH |

| ~2.20 - 2.40 | m | 2H | -N-CH₂-(CH₂)₂-piperidine |

| ~1.90 - 2.10 | m | 4H | Axial protons on C2/C6 of both rings |

| ~1.60 - 1.75 | m | 4H | Equatorial protons on C3/C5 of both rings |

| ~1.20 - 1.40 | m | 7H | -CH₂-CH₂-CH₂- and C4-H of both rings |

| ~1.05 - 1.20 | m | 4H | Axial protons on C3/C5 of both rings |

| Broad singlet | br s | 2H | -NH and -OH |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~60.5 | -CH₂-OH |

| ~58.0 | -N-CH₂-CH₂-OH |

| ~54.0 | C2/C6 of N-substituted piperidine ring |

| ~46.5 | C2/C6 of secondary piperidine ring |

| ~37.0 | -N-CH₂-(CH₂)₂-piperidine |

| ~36.0 | C4 of both piperidine rings |

| ~32.5 | C3/C5 of N-substituted piperidine ring |

| ~31.0 | C3/C5 of secondary piperidine ring |

| ~29.0 | -CH₂-CH₂-CH₂- |

| ~22.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[1][2][4]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Alcohol |

| 3200 - 3400 (medium) | N-H stretch | Secondary amine |

| 2920 - 2950 (strong) | C-H stretch (aliphatic) | -CH₂, -CH₃ |

| 2850 - 2870 (strong) | C-H stretch (aliphatic) | -CH₂, -CH₃ |

| 1440 - 1470 (medium) | C-H bend | -CH₂- |

| 1050 - 1150 (strong) | C-N stretch | Tertiary and secondary amine |

| 1000 - 1050 (strong) | C-O stretch | Primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion [M+H]⁺: m/z = 255.24

Experimental Workflow Visualization

The following diagrams illustrate the key workflows for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of the target compound.

Caption: Workflow for the structural characterization.

Conclusion

This technical guide has outlined a robust and plausible synthetic route for the preparation of this compound, a compound of interest for further pharmacological investigation. The detailed experimental protocol and comprehensive characterization data provide a solid foundation for researchers and drug development professionals working with bis-piperidine scaffolds. The successful synthesis and characterization of this molecule will enable the exploration of its biological activities and potential therapeutic applications.

References

-

Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed. Available at: [Link]

-

This compound | C15H30N2O | CID 84604 - PubChem. Available at: [Link]

-

This compound - gsrs. Available at: [Link]

-

Piperidine and bis-piperidine alkaloids from the peels of Areca catechu and their monoamine oxidases inhibitory activity - PubMed. Available at: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Available at: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Ben-Gurion University Research Portal. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]

-

This compound. Available at: [Link]

-

Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride - PrepChem.com. Available at: [Link]

-

4-Piperidineethanol | C7H15NO | CID 73953 - PubChem. Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

Infrared Spectroscopy - CDN. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Available at: [Link]

-

4-Piperidineethanol 622-26-4 - Molbase. Available at: [Link]

-

This compound | C15H30N2O | CID 84604 - PubChem. Available at: [Link]

-

This compound - gsrs. Available at: [Link]

-

4-Piperidineethanol | C7H15NO | CID 73953 - PubChem - NIH. Available at: [Link]

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. soc.chim.it [soc.chim.it]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]

Introduction: The Foundational Role of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of candidate attrition during late-stage preclinical and clinical trials can be attributed to suboptimal pharmacokinetic and safety profiles.[1][2] At the heart of these challenges lie the fundamental physicochemical properties of the molecule itself.[3][4] Properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility (logS) are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6]

Understanding these characteristics at the earliest stages of research allows scientists to build a "developability" profile, guiding lead optimization and identifying potential liabilities long before significant resources are invested.[2][7] A molecule's ability to dissolve in physiological fluids, permeate biological membranes, and avoid excessive binding to plasma proteins is directly governed by its physicochemical nature.[8][9] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of this compound, detailing its core properties and the robust experimental methodologies required for their accurate determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable data crucial for informed decision-making in any drug development program.

Compound Profile: this compound

This compound is a chemical entity featuring two piperidine rings linked by a propyl chain, with one ring functionalized with an ethanol group. This structure suggests the presence of two basic nitrogen atoms, making it a dibasic compound, and a hydroxyl group that can participate in hydrogen bonding. These features are expected to significantly influence its physicochemical behavior.

| Property | Value | Source |

| IUPAC Name | 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol | [10] |

| Molecular Formula | C₁₅H₃₀N₂O | [10][11] |

| Molecular Weight | 254.41 g/mol | [10][11] |

| CAS Number | 14712-23-3 | [10] |

| Computed XLogP3 | 2.3 | [10] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [10] |

| Melting Point | 72 °C | [12] |

| Boiling Point | 250 °C @ 15 Torr | [12] |

| Hydrogen Bond Donors | 2 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| SMILES | C(CC1CCNCC1)CC2CCN(CC2)CCO | [11] |

| InChIKey | KTRJPKYFFZFQJB-UHFFFAOYSA-N | [11] |

The Interplay of Physicochemical Properties and ADME

The journey of a drug through the body is a complex process dictated by its ability to navigate a series of biological environments. The physicochemical properties summarized above are central to this journey. The following diagram illustrates the relationship between these core properties and the ADME stages.

Caption: Relationship between core physicochemical properties and ADME stages.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, field-proven protocols for determining the pKa, logP, and aqueous solubility. These methods are selected for their reliability and relevance in a drug discovery setting.

Determination of Ionization Constant(s) (pKa)

Given the two basic nitrogen atoms in its structure, this compound is expected to have two pKa values. Potentiometric titration is the gold-standard method for this determination due to its precision and direct measurement principle.[13]

Protocol: Potentiometric Titration for pKa Determination

-

Principle: This method involves monitoring the pH of a solution of the compound as a strong acid titrant is added incrementally. The pKa is the pH at which the compound is 50% ionized, identified as the midpoint between equivalence points on the titration curve.[14][15]

-

Instrumentation & Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Compound solution (e.g., 1-5 mM in deionized water or a co-solvent system if solubility is low)

-

Standardized strong acid titrant (e.g., 0.1 M HCl)

-

Inert gas (e.g., Argon or Nitrogen) to blanket the solution and prevent CO₂ absorption.

-

-

Methodology:

-

System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Ensure the temperature of the buffers and the sample solution is consistent.

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of degassed, deionized water to create a solution of known concentration. If necessary, a small amount of co-solvent like methanol can be used, but its effect on pKa must be considered.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce the calibrated pH electrode and temperature probe. Begin gentle stirring and purge the headspace with an inert gas.

-

Data Collection: Add the standardized HCl titrant in small, precise increments. Allow the pH reading to stabilize after each addition before recording the pH and the volume of titrant added. Smaller increments should be used near the expected equivalence points.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The two pKa values will correspond to the pH at the half-equivalence points (the midpoints of the flat buffer regions on the curve). Advanced software can determine the pKa values by calculating the first and second derivatives of the titration curve to precisely locate the inflection points.

-

Determination of Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical predictor of membrane permeability and other ADME properties.[2][16] The shake-flask method using n-octanol and water is the benchmark for logP determination.[13][17]

Protocol: Shake-Flask Method for logP Determination

-

Principle: The compound is partitioned between two immiscible phases, n-octanol (surrogate for biological membranes) and water (or buffer). The ratio of the compound's concentration in each phase at equilibrium defines the partition coefficient (P). LogP is the base-10 logarithm of this ratio.[17][18]

-

Instrumentation & Reagents:

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of defined pH (e.g., pH 7.4 phosphate-buffered saline, pre-saturated with n-octanol)

-

Separatory funnels or glass vials with PTFE-lined caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

-

Methodology:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously for several hours and then allowing the phases to separate completely. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should be chosen to be within the linear range of the analytical detection method.

-

Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous buffer to a vial (e.g., 5 mL of each). Spike with a small, known amount of the compound stock solution.

-

Equilibration: Seal the vials and shake them vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning. The time required to reach equilibrium should be determined experimentally but is often achieved within this timeframe.

-

Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a precise aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a standard calibration curve.

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[17]

-

Determination of Aqueous Solubility

Aqueous solubility is fundamental to a drug's absorption and bioavailability.[19][20] Poor solubility can lead to incomplete absorption and unreliable in vitro assay results.[19] The thermodynamic shake-flask method is the most accurate approach as it measures the solubility of the most stable crystalline form at equilibrium.[21][22]

Protocol: Thermodynamic Shake-Flask Solubility

-

Principle: An excess amount of the solid compound is suspended in an aqueous buffer and agitated until the concentration of the dissolved compound in the solution reaches equilibrium. This saturated solution is then filtered, and the concentration is measured.[22]

-

Instrumentation & Reagents:

-

Solid form of the test compound (preferably crystalline)

-

Aqueous buffer (e.g., pH 7.4 PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that solid material remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them on a shaker in a constant-temperature incubator (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a low-binding syringe filter to remove any remaining microscopic particles. Causality Note: This filtration step is critical to ensure only the dissolved compound is measured.

-

Quantification: Dilute the filtered sample if necessary and determine the concentration of the dissolved compound using a validated analytical method (HPLC-UV or LC-MS).

-

Data Reporting: The solubility is reported in units such as µg/mL or µM. It is also common to express it as logS (the base-10 logarithm of the molar solubility).

-

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is essential for efficient and reliable physicochemical profiling. The following diagram outlines a logical workflow, starting from the acquisition of the compound to the final data analysis.

Caption: A streamlined workflow for physicochemical characterization.

Conclusion

The physicochemical properties of this compound, or any drug candidate, are the bedrock upon which its entire development profile is built. The computed logP of 2.3 suggests a favorable balance for membrane permeability, while the presence of two basic centers and a hydroxyl group indicates that its solubility and distribution will be highly pH-dependent. Accurate, empirical determination of its pKa, logP, and solubility through robust methods like those detailed in this guide is not merely a box-checking exercise. It is an indispensable strategy for mitigating risk, enabling rational formulation design, and ultimately increasing the probability of success in the long and arduous journey of drug development.

References

-

Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 1-29. Development of Methods for the Determination of pKa Values. [Link]

- Kumar, V., & Sharma, P. K. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Research and Development in Pharmacy and Life Sciences, 4(2), 1473-1480.

-

Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Shargel, L., & Yu, A. B. (1999). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]

-

Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

- Larsen, D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

-

SpiroChem. Early ADME And Physical-Chemistry Properties. [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. [Link]

-

Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

-

Admescope. (2022). Characterize the physicochemical parameters early. [Link]

-

Cambridge MedChem Consulting. (2019). ADME Properties. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

BYJU'S. How to calculate pKa. [Link]

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

- Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E29.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

-

GSRS. This compound. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. researchgate.net [researchgate.net]

- 6. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]

- 8. fiveable.me [fiveable.me]

- 9. What are the physicochemical properties of drug? [lookchem.com]

- 10. This compound | C15H30N2O | CID 84604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pennwest.edu [pennwest.edu]

- 15. byjus.com [byjus.com]

- 16. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 17. acdlabs.com [acdlabs.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Aqueous Solubility Assay - Enamine [enamine.net]

- 22. researchgate.net [researchgate.net]

CAS number 14712-23-3 spectroscopic data (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to Flephedrone (4-FMC)

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for Flephedrone, also known as 4-fluoromethcathinone (4-FMC). While the initial query referenced CAS number 14712-23-3, which corresponds to 1-[N-(2-Hydroxyethyl)-4-piperidyl]-3-(4-piperidyl)propane[1][2][3][4], the available body of scientific literature with detailed spectroscopic data is centered on synthetic cathinones like Flephedrone. Given the request for a comprehensive guide for researchers and scientists, this document focuses on Flephedrone to provide a thorough and well-supported analysis. Flephedrone is a synthetic stimulant of the cathinone class, and its characterization is crucial in forensic and pharmaceutical research[5][6]. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Flephedrone, offering insights into its structural elucidation and analytical identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For Flephedrone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expert Insights on NMR Analysis of Flephedrone

The presence of a fluorine atom in Flephedrone makes ¹⁹F NMR a valuable tool for its unambiguous identification[7]. The coupling between fluorine and nearby protons and carbons can be observed in their respective spectra, providing crucial connectivity information. When analyzing the ¹H NMR spectrum, the aromatic region is of particular interest. The fluorine substitution on the phenyl ring leads to complex splitting patterns that can confirm the position of the fluorine atom. Similarly, in the ¹³C NMR spectrum, the carbons of the phenyl ring show splitting due to coupling with the fluorine atom[8][9].

NMR Data for Flephedrone

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | Multiplets | Aromatic CH | |

| Methine Proton | Multiplet | CH-N | |

| Methyl Protons | Doublet | CH₃-CH | |

| N-Methyl Protons | Singlet | N-CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~195 | C=O |

| Aromatic Carbons | ~115-165 (with C-F coupling) | Aromatic C |

| Methine Carbon | ~60 | CH-N |

| Methyl Carbon | ~15 | CH₃-CH |

| N-Methyl Carbon | ~30 | N-CH₃ |

Note: Specific chemical shifts can vary depending on the solvent used. The NMR data for Flephedrone are consistent with literature values for similar cathinone derivatives[7].

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the Flephedrone sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals. Assign the signals to the respective protons and carbons in the Flephedrone molecule.

NMR Experimental Workflow

Caption: Workflow for NMR analysis of Flephedrone.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expert Insights on IR Analysis of Flephedrone

The IR spectrum of Flephedrone is characterized by several key absorption bands. The most prominent is the strong absorption from the carbonyl (C=O) group, typically observed around 1690 cm⁻¹. The presence of an aromatic ring is indicated by C-C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F bond of the fluorophenyl group also gives rise to a characteristic absorption. N-H stretching vibrations from the secondary amine may also be visible.

Characteristic IR Absorption Bands for Flephedrone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1690 | Strong |

| C-C (Aromatic) | ~1600, ~1510 | Medium to Strong |

| C-F (Aryl Fluoride) | ~1230 | Strong |

| N-H (Secondary Amine) | ~3300-3500 | Medium, Broad |

| C-H (Aromatic/Aliphatic) | ~2800-3100 | Medium to Weak |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid Flephedrone sample onto the ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups in the Flephedrone molecule.

IR Spectroscopy Experimental Workflow

Caption: Workflow for ATR-FTIR analysis of Flephedrone.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Expert Insights on MS Analysis of Flephedrone

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of Flephedrone. In the mass spectrum, the molecular ion peak [M]⁺ can be observed, confirming the molecular weight of the compound. The fragmentation pattern is also highly informative. A characteristic fragment is often observed corresponding to the loss of the fluorophenyl group. Another common fragmentation pathway involves cleavage of the bond between the carbonyl group and the alpha-carbon.

Key Mass Spectral Data for Flephedrone

| m/z | Assignment |

| 181 | [M]⁺ (Molecular Ion) |

| 123 | [M - C₃H₇N]⁺ |

| 95 | [C₆H₄F]⁺ |

| 58 | [C₃H₈N]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.

Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the Flephedrone sample in a suitable solvent (e.g., methanol, acetonitrile).

-

GC Separation: Inject the sample into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Data Acquisition: The mass spectrometer records the mass-to-charge ratios of the resulting ions.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions, confirming the identity of Flephedrone.

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of Flephedrone.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the comprehensive characterization of Flephedrone. NMR spectroscopy offers detailed structural information, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. Together, these methods allow for the unambiguous identification and analysis of Flephedrone, which is of significant importance in the fields of forensic science, toxicology, and drug development.

References

-

Pharmaffiliates. 14712-23-3| Chemical Name : 1-[N-(2-Hydroxyethyl)-4-piperidyl]. [Link]

-

ResearchGate. (a) Cathinone, (b) mephedrone, and (c) flephedrone. [Link]

-

LookChem. 1-Piperidineethanol,4-[3-(4-piperidinyl)propyl]- CAS NO.14712-23-3. [Link]

-

SWGDRUG.org. 4-Fluoromethcathinone. [Link]

-

Legal-High-Inhaltsstoffe.de. 4-Fluoromethcathinone (flephedrone; 4-FMC). [Link]

-

GSRS. 4-(3-(4-PIPERIDYL)PROPYL)PIPERIDINE-1-ETHANOL. [Link]

-

Rojkiewicz, M., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 36(1), 141-150. [Link]

-

Rojkiewicz, M., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. CORE. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 14712-23-3 | CAS DataBase [m.chemicalbook.com]

- 3. 1-Piperidineethanol,4-[3-(4-piperidinyl)propyl]-, CasNo.14712-23-3 Discovery Products and Services, Inc United States [discover.lookchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Flephedrone (447-40-5) for sale [vulcanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Potential biological activities of piperidine derivatives like ETD8M9Q9YK

An In-depth Technical Guide to the Biological Activities of Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged structure."[1] This privileged status arises from its unique combination of properties: a flexible, three-dimensional scaffold that can be readily functionalized, enabling the precise spatial orientation of pharmacophoric groups to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by piperidine derivatives, offering insights into their mechanisms of action, experimental evaluation, and therapeutic potential.

The Versatility of the Piperidine Scaffold

The piperidine moiety's success in drug design can be attributed to several key features. Its saturated, chair-like conformation allows for axial and equatorial substitution, leading to distinct stereoisomers with potentially different biological activities and pharmacokinetic profiles.[3] This conformational flexibility enables piperidine-containing molecules to adapt to the steric demands of various enzyme active sites and receptor binding pockets.[4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules. The lipophilic character of the piperidine ring can also be modulated through substitution to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Diverse Pharmacological Landscape of Piperidine Derivatives

The structural versatility of the piperidine scaffold has been exploited to develop therapeutics for a wide range of diseases.[5] The following sections will delve into some of the most significant and well-documented biological activities of piperidine derivatives.

Anticancer Activity

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and disruption of the tumor microenvironment.[6][7]

Table 1: In Vitro Cytotoxic Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |

| Compound 28 | RPMI 8226 | Multiple Myeloma | 13.9 ± 1.8 | [8] |

| MM-1S | Multiple Myeloma | 9.5 ± 0.5 | [8] |

One prominent example is the development of piperidine-containing proteasome inhibitors.[8] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells. A series of novel non-covalent piperidine-containing dipeptidyl derivatives have demonstrated potent proteasome inhibitory activity, with some compounds exhibiting greater potency than the approved drug Carfilzomib.[8]

Neuroprotective and CNS-Targeting Activities

The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), including treatments for Alzheimer's disease, schizophrenia, and pain.[7][9] Donepezil, a piperidine derivative, is a well-known acetylcholinesterase (AChE) inhibitor used to treat the symptoms of Alzheimer's disease.[5] By inhibiting AChE, donepezil increases the levels of the neurotransmitter acetylcholine in the brain.

Recent research has focused on developing multi-target-directed ligands for Alzheimer's disease, and piperidine derivatives have shown promise in this area.[9] For instance, N-benzyl piperidine derivatives have been designed to dually inhibit histone deacetylase (HDAC) and AChE, while also exhibiting antioxidant and metal-chelating properties.[9]

Caption: Multi-target approach of piperidine derivatives in Alzheimer's disease.

Antiviral Activity

The piperidine scaffold has been successfully integrated into antiviral agents that can disrupt various stages of the viral life cycle.[1] Certain piperidine derivatives are being investigated for their potential use in antiviral medications.[5]

Other Notable Biological Activities

The pharmacological spectrum of piperidine derivatives extends to a multitude of other therapeutic areas, including:

-

Anti-diabetic: Voglibose, a piperidine derivative, is an alpha-glucosidase inhibitor used in the management of diabetes.[5]

-

Anti-inflammatory: The anti-inflammatory properties of some piperidine-containing natural products, such as the alkaloid evodiamine, have been documented.[5]

-

Antimicrobial and Antifungal: Piperidine derivatives have demonstrated activity against a range of bacteria and fungi.[5]

-

Analgesic: Some piperidine derivatives, like meperidine, are used as analgesics for pain relief.[5]

Experimental Evaluation of Piperidine Derivatives

The discovery and development of novel piperidine-based therapeutics involve a cascade of in vitro and in vivo assays to characterize their biological activity and pharmacological properties.

General Workflow for Biological Evaluation

Caption: General experimental workflow for evaluating piperidine derivatives.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of piperidine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values by plotting cell viability against compound concentration.[1]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile building block in the design and discovery of new drugs.[10][11] Its widespread presence in clinically used therapeutics is a testament to its favorable physicochemical and pharmacological properties.[2] The ongoing exploration of novel synthetic methodologies to create diverse piperidine libraries, coupled with advanced screening techniques, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The multifaceted biological activities of piperidine derivatives ensure that this "privileged structure" will remain a central focus of research in medicinal chemistry for the foreseeable future.

References

-

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

-

Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.

-

Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. (2016). PubMed.

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Bohrium.

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

-

Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. (2015). PubMed.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central.

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Tocris.

-

Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores. (n.d.). Benchchem.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2020). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. mdpi.com [mdpi.com]

Literature review on the synthesis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the synthetic pathways for producing 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, a disubstituted piperidine derivative with potential applications in medicinal chemistry. The synthesis of this molecule presents two primary challenges: the construction of the core 1,3-bis(4-piperidyl)propane structure and the selective mono-N-functionalization of one of the two chemically equivalent piperidine nitrogen atoms. This guide will explore scientifically robust methodologies for each of these stages, offering expert insights into reaction mechanisms, optimization of conditions, and practical considerations for laboratory-scale synthesis. Detailed experimental protocols, data summaries, and workflow visualizations are provided to facilitate the practical application of the discussed synthetic strategies.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The compound this compound incorporates two piperidine rings linked by a propyl chain, with one of the piperidine nitrogens bearing a hydroxyethyl group. This architecture suggests potential applications as a bivalent ligand or as a molecule with tailored solubility and hydrogen bonding capabilities, making its efficient synthesis a topic of interest for drug discovery and development programs.

The synthetic challenge lies in a modular approach that allows for the controlled construction of the core structure and the subsequent selective introduction of the hydroxyethyl moiety. This guide will address these challenges in a stepwise manner, providing a logical and practical approach to the synthesis.

Synthesis of the Core Intermediate: 1,3-Bis(4-piperidyl)propane

The cornerstone of the synthesis is the preparation of the key intermediate, 1,3-bis(4-piperidyl)propane (also known as 4,4'-(1,3-propanediyl)bis-piperidine). A robust and scalable two-step approach involves the initial formation of 1,3-bis(4-pyridyl)propane followed by the catalytic hydrogenation of both pyridine rings.

Step 1: Synthesis of 1,3-Bis(4-pyridyl)propane

While a direct one-pot synthesis from 4-picoline is not well-documented, a plausible and effective method involves the coupling of two 4-pyridyl units with a three-carbon linker. One common strategy is the reaction of a 4-pyridyl Grignard reagent with a 1,3-dihalopropane. A more direct approach, however, would be the alkylation of a 4-substituted pyridine anion.

A scientifically sound, albeit less direct, route described in the literature for a related compound involves the reaction of isonicotinic acid with 1,3-propanediol.[2] However, for the direct construction of the carbon skeleton of 1,3-bis(4-pyridyl)propane, a more direct coupling is desirable. For the purpose of this guide, we will outline a protocol based on the principles of nucleophilic substitution.

Conceptual Workflow: Synthesis of 1,3-Bis(4-pyridyl)propane

Caption: Conceptual workflow for the synthesis of 1,3-bis(4-pyridyl)propane.

Step 2: Catalytic Hydrogenation of 1,3-Bis(4-pyridyl)propane

The reduction of the aromatic pyridine rings to piperidines is a standard transformation, typically achieved through catalytic hydrogenation. This reaction is generally high-yielding and clean, making it suitable for large-scale production. A variety of catalysts can be employed, with palladium on carbon (Pd/C) and platinum oxide (PtO₂) being common choices. The choice of solvent and reaction conditions can influence the efficiency of the hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 1,3-Bis(4-pyridyl)propane

-

Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1,3-bis(4-pyridyl)propane (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) (5-10 mol%) is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reactor is sealed and purged several times with hydrogen gas. The reaction is then pressurized with hydrogen (typically 50-100 psi) and stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. Alternatively, an aliquot can be analyzed by techniques such as TLC or GC-MS to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 1,3-bis(4-piperidyl)propane.

-

Purification: The crude product can be purified by crystallization or column chromatography if necessary, although the product is often of sufficient purity for the next step.

Table 1: Typical Conditions for Catalytic Hydrogenation of Pyridines

| Parameter | Condition | Rationale |

| Catalyst | 10% Pd/C or PtO₂ | High activity and selectivity for pyridine ring reduction. |

| Solvent | Ethanol, Methanol, Acetic Acid | Good solubility for the substrate and inert under reaction conditions. |

| Pressure | 50-100 psi H₂ | Sufficient pressure to drive the reaction to completion in a reasonable timeframe. |

| Temperature | 25-50 °C | Mild conditions to minimize side reactions. |

| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. |

Selective Mono-N-hydroxyethylation of 1,3-Bis(4-piperidyl)propane

The selective functionalization of one of the two identical secondary amine groups in 1,3-bis(4-piperidyl)propane is the most critical and challenging step in the synthesis of the target molecule. Direct alkylation with one equivalent of an alkylating agent will statistically lead to a mixture of unreacted starting material, the desired mono-alkylated product, and the di-alkylated byproduct. To achieve high selectivity for the mono-alkylated product, several strategies can be employed.

Strategies for Selective Mono-N-Alkylation

-

Stoichiometric Control: This is the simplest approach, involving the slow addition of a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the alkylating agent to a solution of the diamine. While straightforward, this method often results in a mixture of products requiring careful purification.

-

Use of a Large Excess of Diamine: By using a large excess of 1,3-bis(4-piperidyl)propane, the probability of the alkylating agent reacting with an already mono-alkylated molecule is reduced. This approach can improve the yield of the mono-alkylated product relative to the di-alkylated byproduct, but it is atom-inefficient and requires the recovery of the unreacted diamine.

-

Protecting Group Strategy: One of the amine groups can be temporarily protected, allowing for the selective alkylation of the other. The protecting group is then removed to yield the desired mono-functionalized product. While effective, this adds two steps (protection and deprotection) to the overall synthesis. A patent for a related process suggests protecting a piperidine nitrogen with an aralkyl group, followed by alkylation and deprotection.[3]

-

Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, which can be leveraged to favor mono-alkylation.

For this guide, we will focus on a practical approach combining stoichiometric control with optimized reaction conditions.

Logical Workflow: Selective Mono-N-hydroxyethylation

Caption: Workflow for the selective mono-N-hydroxyethylation of 1,3-bis(4-piperidyl)propane.

Experimental Protocol: Mono-N-hydroxyethylation with 2-Bromoethanol

This protocol is based on standard N-alkylation procedures for piperidines, with modifications to favor mono-alkylation.

-

Reaction Setup: To a solution of 1,3-bis(4-piperidyl)propane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, is added a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Slow Addition of Alkylating Agent: A solution of 2-bromoethanol (0.9 eq) in the same solvent is added dropwise to the stirred reaction mixture at room temperature over a period of several hours. The slow addition is crucial to maintain a low concentration of the alkylating agent, thus favoring reaction with the more abundant starting diamine.

-

Reaction Monitoring: The reaction is monitored by TLC or LC-MS to track the formation of the mono- and di-alkylated products. The reaction is typically stirred at room temperature for 24-48 hours. Gentle heating may be applied if the reaction is sluggish, but this may also increase the rate of di-alkylation.

-

Work-up: After the consumption of the 2-bromoethanol (as determined by monitoring), the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure.

-

Purification: The resulting crude oil, containing a mixture of starting material, mono- and di-alkylated products, is purified by column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent tailing) is typically effective in separating the components.

Table 2: Key Parameters for Selective Mono-N-hydroxyethylation

| Parameter | Condition | Rationale for Selectivity |

| Stoichiometry | ~0.9 eq of 2-bromoethanol | Sub-stoichiometric amount of the alkylating agent favors mono-alkylation. |

| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the electrophile, reducing the likelihood of di-alkylation. |

| Base | K₂CO₃ (mild, heterogeneous) | Neutralizes the HBr byproduct without significantly increasing the nucleophilicity of the mono-alkylated product. |

| Solvent | Acetonitrile, DMF | Aprotic polar solvents that facilitate Sₙ2 reactions. |

| Temperature | Room Temperature | Minimizes the rate of the second alkylation, which typically has a higher activation energy. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of the construction of the core structure and the selective functionalization of one of its two piperidine nitrogens. The proposed synthetic route, involving the formation and subsequent hydrogenation of 1,3-bis(4-pyridyl)propane, followed by a controlled mono-N-hydroxyethylation, represents a logical and practical approach for obtaining the target molecule. The key to a successful synthesis lies in the meticulous execution of the selective alkylation step, employing strategies such as stoichiometric control and slow addition of the alkylating agent. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and scientists to produce this and related disubstituted piperidine compounds for further investigation in medicinal chemistry and drug discovery.

References

-

Brito, I., et al. (2011). Propane-1,3-diyl bis(pyridine-4-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 67(6), o1015. [Link]

-

Butcher, R. J., et al. (2011). Sulfonated 1,3-bis(4-pyridyl)propane. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1534. [Link]

-

Jacobson, A. R., Makris, A. N., & Sayre, L. M. (2003). Monoacylation of symmetrical diamines. The Journal of Organic Chemistry, 68(19), 7384-7389. [Link]

-

Gopi, K., & Cooks, R. G. (2021). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Journal of the American Society for Mass Spectrometry, 32(2), 531-536. [Link]

-

Ebdon, J. R., & Huckerby, T. N. (1982). Quaternization of 1,3-di(4-pyridyl)propane with alkyl bromides in sulpholane. Polymer, 23(11), 1739-1742. [Link]

-

Xu, Q., et al. (2023). A Green and Efficient Monoacylation Strategy for Symmetrical Diamines in Microreactors. Reaction Chemistry & Engineering. [Link]

-

MDPI. (2022). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(4-pyridyl)propane. Retrieved from [Link]

- Google Patents. (2019). WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl.

- Google Patents. (2011). WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.

-

ResearchGate. (2018). Synthesis, Characterization and Thermal Studies of 1,3-bis(4-pyridyl)propane Bridged Dicobaloximes. Retrieved from [Link]

-

ResearchGate. (2015). Stereospecific Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement. Retrieved from [Link]

-

Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(10), 1039-1052. [Link]

-

Bäumer, M., et al. (2014). Ethylene diamine-assisted synthesis of iron oxide nanoparticles in high-boiling polyolys. Journal of Colloid and Interface Science, 417, 128-137. [Link]

-

ResearchGate. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: An efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]

-

Glorius, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]

Sources

Known derivatives and analogues of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Known Derivatives and Analogues of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol

Abstract

The bis-piperidine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] This guide focuses on the core molecule this compound, a flexible bis-piperidine structure offering multiple points for chemical modification. We will provide a comprehensive overview of its chemical properties, propose a viable synthetic pathway for the core scaffold, and delve into an in-depth analysis of its known derivatives and potential analogues. This document explores synthetic methodologies, structure-activity relationships (SAR), and bioisosteric replacement strategies. Detailed experimental protocols, data summaries, and workflow diagrams are provided to equip researchers with the technical knowledge required to explore the therapeutic potential of this chemical family.

The 4-(3-(4-Piperidyl)propyl)piperidine Scaffold: An Introduction

The piperidine ring is one of the most ubiquitous heterocyclic motifs in the pharmaceutical industry, integral to the structure of drugs across more than twenty classes, including analgesics, antipsychotics, and anticancer agents.[1][2][3] The linkage of two such rings, as seen in the 4-(3-(4-Piperidyl)propyl)piperidine backbone, creates a versatile scaffold with a distinct three-dimensional architecture, capable of spanning multiple binding pockets within a biological target.

Chemical Structure and Properties

The core molecule, this compound, possesses several key structural features that are ripe for medicinal chemistry exploration: a secondary amine on one piperidine ring, a tertiary amine on the other, and a primary alcohol. These features provide handles for a wide array of chemical modifications.

Table 1: Physicochemical Properties of the Core Scaffold [4][5]

| Property | Value |

| IUPAC Name | 2-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]ethanol |

| Molecular Formula | C₁₅H₃₀N₂O |

| Molecular Weight | 254.41 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

Rationale for Derivatization

The primary motivation for synthesizing derivatives and analogues of this scaffold is to systematically probe its structure-activity relationship (SAR) and optimize its drug-like properties. Key objectives include:

-

Enhancing Potency and Selectivity: Modifying functional groups to improve interactions with a specific biological target while minimizing off-target effects.

-

Improving ADME Properties: Fine-tuning lipophilicity, polarity, and metabolic stability to achieve favorable absorption, distribution, metabolism, and excretion profiles.

-

Exploring New Therapeutic Areas: Screening a library of derivatives against diverse biological targets to uncover novel pharmacological activities. The broad therapeutic potential of piperidine derivatives suggests utility in oncology, neuroscience, and infectious diseases.[6][7][8]

Synthesis of the Core Scaffold: A Proposed Pathway

While specific literature on the synthesis of the parent this compound is sparse, a logical and efficient route can be constructed from readily available starting materials, leveraging established methods for piperidine synthesis.[9] A key strategy involves the reductive amination of a piperidone precursor.

Proposed Synthetic Workflow

The proposed synthesis begins with the reductive amination between 1-(2-hydroxyethyl)piperidin-4-one and 4-(3-aminopropyl)piperidine. This approach builds the core structure in a convergent manner.

Caption: Proposed synthetic pathway for the core scaffold.

Experimental Protocol (Hypothetical)

-

Synthesis of 1-(2-Hydroxyethyl)piperidin-4-one (I1): To a solution of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add 2-bromoethanol (1.1 eq). Reflux the mixture for 12-18 hours, monitoring by TLC. After cooling, filter the solids and concentrate the filtrate. Purify the residue by column chromatography to yield the desired ketone.

-

Synthesis of 4-(3-Aminopropyl)piperidine (I2): This intermediate can be prepared from 4-pyridinepropanol via catalytic hydrogenation of the pyridine ring using a catalyst like PtO₂, followed by conversion of the terminal alcohol to an amine (e.g., via mesylation and substitution with azide, followed by reduction).

-

Reductive Amination to form Core Scaffold: To a solution of 1-(2-hydroxyethyl)piperidin-4-one (I1, 1.0 eq) and 4-(3-aminopropyl)piperidine (I2, 1.0 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir the reaction at room temperature for 24 hours. Quench the reaction with saturated sodium bicarbonate solution, extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography to obtain this compound.

Known Derivatives: N-Acyl Modification and Antileukemic Activity

Significant research has been conducted on derivatives of the closely related 4-(3-(piperidin-4-yl)propyl)piperidine scaffold, specifically focusing on N-acylation of the secondary amine.[10] These findings provide a direct and validated pathway for derivatizing the title compound.

Synthesis of N-Arylcarboxamide Derivatives

Researchers have synthesized a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives to explore their anticancer potential.[10] The core concept involves coupling various substituted benzoic acids to the secondary nitrogen of the bis-piperidine scaffold.

Caption: General workflow for N-Arylcarboxamide synthesis.

Experimental Protocol: Amide Coupling

The following protocol is adapted from the synthesis of related compounds.[10]

-

Activation: To a stirred solution of the desired substituted benzoic acid (1.2 eq) in dry N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), hydroxybenzotriazole (HOBt, 1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C. Stir for 30 minutes.

-

Coupling: Add a solution of the this compound core scaffold (1.0 eq) in DMF to the activated mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates completion.

-

Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final N-acyl derivative.

Structure-Activity Relationship (SAR) for Antileukemic Activity

Studies on N-acyl derivatives have demonstrated potent antiproliferative activity against human leukemia cell lines (K562 and Reh).[10] The SAR data highlights the critical role of the substituents on the phenyl ring.

Table 2: Antiproliferative Activity of Selected N-Arylcarboxamide Derivatives [10]

| Compound ID | Phenyl Ring Substituents | Activity | Key Finding |

| 3a | 2-nitro, 4-fluoro | High | The combination of an electron-withdrawing nitro group and a fluoro group proved to be the most potent, inducing apoptosis at low concentrations.[10] |

| 3d | 4-fluoro | Moderate | Showed antiproliferative activity, but less potent than the di-substituted analogue.[10] |

| 3e | 4-chloro | Moderate | Similar activity to the 4-fluoro derivative, indicating a role for halogens at this position.[10] |

| 3h | 4-methoxy | Low / Inactive | An electron-donating group at the 4-position was detrimental to activity.[10] |

The results suggest that electron-withdrawing groups on the terminal phenyl ring are crucial for potent antileukemic activity, likely influencing the electronic properties and binding interactions of the molecule.[10]

Prospective Analogues and Bioisosteric Replacements

Beyond direct derivatization, creating analogues through bioisosteric replacement of the piperidine rings is a powerful strategy in modern drug design to modulate physicochemical properties and overcome metabolic liabilities.[11][12]

Spirocyclic Analogues as Piperidine Bioisosteres

Spirocyclic systems, particularly azaspiro[3.3]heptanes, have emerged as effective bioisosteres for the piperidine ring.[13][14] Replacing a piperidine moiety with such a scaffold can introduce novel structural vectors, reduce lipophilicity (logP), and potentially alter metabolic stability.[11][14]

Caption: Bioisosteric replacement strategy for the piperidine rings.

Table 3: Comparison of Piperidine and a Key Bioisostere [14]

| Scaffold | Typical clogP Change (vs. Piperidine) | Key Advantage |

| Piperidine | N/A | Well-established, synthetically accessible. |

| 2-Azaspiro[3.3]heptane | Decrease (~0.3-0.4 units) | Reduced lipophilicity, novel exit vectors for substitution.[14] |

| 1-Azaspiro[3.3]heptane | Decrease (~0.3-0.6 units) | Greater reduction in lipophilicity compared to the 2-aza isomer.[13][14] |